molecular formula C17H21N3O3 B4323848 ETHYL 8-METHOXY-4-PIPERAZINO-3-QUINOLINECARBOXYLATE

ETHYL 8-METHOXY-4-PIPERAZINO-3-QUINOLINECARBOXYLATE

Cat. No.: B4323848
M. Wt: 315.37 g/mol
InChI Key: OLWRDQRYQVXBAR-UHFFFAOYSA-N
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Description

  • Starting materials: Quinoline derivative and piperazine.
  • Reaction: Nucleophilic substitution reaction, where the piperazine ring is introduced to the quinoline core using a suitable base.
  • Step 3: Formation of Ethyl Ester Group

    • Starting materials: Quinoline-piperazine derivative and ethyl chloroformate.
    • Reaction: Esterification reaction, where the ethyl ester group is introduced using ethyl chloroformate in the presence of a base.
  • Industrial Production Methods

    Industrial production of ETHYL 8-METHOXY-4-PIPERAZINO-3-QUINOLINECARBOXYLATE involves scaling up the laboratory synthesis methods. This typically includes optimizing reaction conditions, using continuous flow reactors, and employing advanced purification techniques to ensure consistent quality and yield.

    Preparation Methods

    Synthetic Routes and Reaction Conditions

    The synthesis of ETHYL 8-METHOXY-4-PIPERAZINO-3-QUINOLINECARBOXYLATE typically involves multi-step organic reactions. One common method starts with the preparation of the quinoline core, followed by the introduction of the piperazine ring and the ethyl ester group. The reaction conditions often involve the use of specific catalysts, solvents, and temperature control to ensure high yield and purity.

    • Step 1: Synthesis of Quinoline Core

      • Starting materials: Aniline derivatives and β-ketoesters.
      • Reaction: Friedländer synthesis, involving the condensation of aniline derivatives with β-ketoesters in the presence of an acid catalyst.

    Chemical Reactions Analysis

    Types of Reactions

    Ethyl 8-methoxy-4-piperazin-1-ylquinoline-3-carboxylate undergoes various chemical reactions, including:

      Oxidation: The compound can be oxidized to form quinoline N-oxides.

      Reduction: Reduction reactions can convert the quinoline core to tetrahydroquinoline derivatives.

      Substitution: The piperazine ring can undergo nucleophilic substitution reactions with various electrophiles.

    Common Reagents and Conditions

      Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

      Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.

      Substitution: Nucleophilic substitution reactions often involve bases like sodium hydride or potassium carbonate.

    Major Products Formed

      Oxidation: Quinoline N-oxides.

      Reduction: Tetrahydroquinoline derivatives.

      Substitution: Various substituted piperazine derivatives.

    Scientific Research Applications

    Ethyl 8-methoxy-4-piperazin-1-ylquinoline-3-carboxylate has diverse applications in scientific research:

      Chemistry: Used as a building block for the synthesis of more complex molecules.

      Biology: Studied for its potential as a biochemical probe to investigate cellular processes.

      Medicine: Explored for its potential therapeutic effects, particularly in the treatment of neurological disorders.

      Industry: Utilized in the development of new materials with specific properties.

    Mechanism of Action

    The mechanism of action of ETHYL 8-METHOXY-4-PIPERAZINO-3-QUINOLINECARBOXYLATE involves its interaction with specific molecular targets in the body. The compound is known to bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

    Comparison with Similar Compounds

    Ethyl 8-methoxy-4-piperazin-1-ylquinoline-3-carboxylate can be compared with other similar compounds, such as:

      8-methyl-4-piperazin-1-ylquinoline: Similar structure but lacks the ethyl ester group.

      Ethyl 8-methoxy-4-(4-phenylpiperazin-1-yl)quinolone carboxylate: Similar core structure but with a phenyl substitution on the piperazine ring.

    The uniqueness of ETHYL 8-METHOXY-4-PIPERAZINO-3-QUINOLINECARBOXYLATE lies in its specific combination of functional groups, which confer distinct chemical and biological properties.

    Properties

    IUPAC Name

    ethyl 8-methoxy-4-piperazin-1-ylquinoline-3-carboxylate
    Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI

    InChI=1S/C17H21N3O3/c1-3-23-17(21)13-11-19-15-12(5-4-6-14(15)22-2)16(13)20-9-7-18-8-10-20/h4-6,11,18H,3,7-10H2,1-2H3
    Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI Key

    OLWRDQRYQVXBAR-UHFFFAOYSA-N
    Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Canonical SMILES

    CCOC(=O)C1=CN=C2C(=C1N3CCNCC3)C=CC=C2OC
    Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Molecular Formula

    C17H21N3O3
    Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Molecular Weight

    315.37 g/mol
    Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Retrosynthesis Analysis

    AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

    One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

    Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

    Strategy Settings

    Precursor scoring Relevance Heuristic
    Min. plausibility 0.01
    Model Template_relevance
    Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
    Top-N result to add to graph 6

    Feasible Synthetic Routes

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